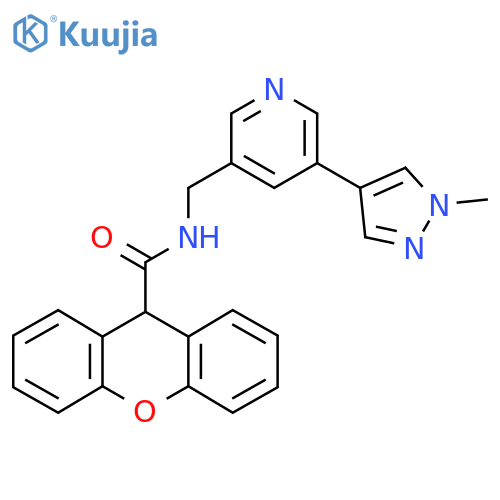Cas no 2034230-56-1 (N-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-9H-xanthene-9-carboxamide)

2034230-56-1 structure
商品名:N-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-9H-xanthene-9-carboxamide
N-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-9H-xanthene-9-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-9H-xanthene-9-carboxamide
- 2034230-56-1
- N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-9H-xanthene-9-carboxamide
- N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide
- AKOS026698851
- F6560-5272
- N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-9H-xanthene-9-carboxamide
-
- インチ: 1S/C24H20N4O2/c1-28-15-18(14-27-28)17-10-16(11-25-13-17)12-26-24(29)23-19-6-2-4-8-21(19)30-22-9-5-3-7-20(22)23/h2-11,13-15,23H,12H2,1H3,(H,26,29)
- InChIKey: YEXLNDOGURZRFJ-UHFFFAOYSA-N
- ほほえんだ: O1C2C=CC=CC=2C(C(NCC2C=NC=C(C3C=NN(C)C=3)C=2)=O)C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 396.15862589g/mol
- どういたいしつりょう: 396.15862589g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 30
- 回転可能化学結合数: 4
- 複雑さ: 580
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 69Ų
N-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-9H-xanthene-9-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6560-5272-2μmol |
N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-9H-xanthene-9-carboxamide |
2034230-56-1 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6560-5272-4mg |
N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-9H-xanthene-9-carboxamide |
2034230-56-1 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6560-5272-50mg |
N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-9H-xanthene-9-carboxamide |
2034230-56-1 | 50mg |
$160.0 | 2023-09-08 | ||
| Life Chemicals | F6560-5272-10mg |
N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-9H-xanthene-9-carboxamide |
2034230-56-1 | 10mg |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6560-5272-25mg |
N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-9H-xanthene-9-carboxamide |
2034230-56-1 | 25mg |
$109.0 | 2023-09-08 | ||
| Life Chemicals | F6560-5272-20mg |
N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-9H-xanthene-9-carboxamide |
2034230-56-1 | 20mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6560-5272-2mg |
N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-9H-xanthene-9-carboxamide |
2034230-56-1 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6560-5272-40mg |
N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-9H-xanthene-9-carboxamide |
2034230-56-1 | 40mg |
$140.0 | 2023-09-08 | ||
| Life Chemicals | F6560-5272-5mg |
N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-9H-xanthene-9-carboxamide |
2034230-56-1 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6560-5272-20μmol |
N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-9H-xanthene-9-carboxamide |
2034230-56-1 | 20μmol |
$79.0 | 2023-09-08 |
N-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-9H-xanthene-9-carboxamide 関連文献
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
2034230-56-1 (N-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-9H-xanthene-9-carboxamide) 関連製品
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 1174132-74-1(3-Bromo-1H-pyrazole)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
